molecular formula C8H4BrF2N B6590564 5-Bromo-2-(difluoromethyl)benzonitrile CAS No. 1128269-99-7

5-Bromo-2-(difluoromethyl)benzonitrile

Cat. No.: B6590564
CAS No.: 1128269-99-7
M. Wt: 232.02 g/mol
InChI Key: VCNMOMYLFSOFDU-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a difluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)benzonitrile typically involves the bromination of 2-(difluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve selective bromination at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.

Industrial Production Methods

For industrial-scale production, continuous flow processes and advanced bromination techniques are employed to ensure high yield and purity. The use of tubular diazotization reaction technology has been reported to improve the stability and yield of the final product . This method also offers advantages such as energy efficiency and safety, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-(difluoromethyl)benzonitrile, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)benzonitrile depends on its specific applicationThe bromine and difluoromethyl groups can enhance its binding affinity and specificity, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzonitrile
  • 4-Bromo-2-(difluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzonitrile

Uniqueness

5-Bromo-2-(difluoromethyl)benzonitrile is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNMOMYLFSOFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1-(difluoromethyl)-2-fluorobenzene (5.0 g, 22 mmol) and KCN (4.34 g, 67 mmol) was heated at 150° C. in NMP (50 mL) for 16 h. After trituration with a mixture of water, hexane, EtOAc and DCM, the organic layer was concentrated and purified by silica gel flash chromatography using hexanes:DCM (4:1 to 4:1.5 v/v) as mobile phase to yield the title compound: 1H NMR (500 MHz, CD2Cl2) δ 7.97 (s, 1H), 7.93 (d, J=8.5 Hz, 1H), 7.67 (d, J=8.5 Hz, 1H), 6.95 (t, J=54.5 Hz, 1H).
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